Lipophilicity (LogP) Differentiation: The Chlorine Substituent Increases LogP by >2.4 Units vs. Non-Halogenated Analog
The chlorine substituent at position 5 confers a substantial increase in lipophilicity compared to the non-halogenated congener 2-(cyclopropylmethoxy)pyridine-3-boronic acid (CAS 1621416-45-2). The target compound has a reported LogP of 2.0017 , whereas the non-chlorinated analog has a predicted LogP of –0.4498 . This represents a net increase of approximately 2.45 LogP units, equivalent to a >280-fold increase in octanol–water partition coefficient. In the context of CNS drug discovery, this LogP shift moves the scaffold from a polar, potentially CNS-excluded space into a more CNS-accessible range (optimal CNS LogP ~2–4). For users requiring a chlorine-substituted pyridylboronic acid specifically to tune the lipophilicity of downstream coupling products, the non-chlorinated analog cannot serve as a structurally equivalent replacement.
| Evidence Dimension | Lipophilicity (LogP / octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.0017 (experimental/computed, Fluorochem datasheet) |
| Comparator Or Baseline | 2-(Cyclopropylmethoxy)pyridine-3-boronic acid (CAS 1621416-45-2): LogP = –0.4498 (predicted, Chemsrc) |
| Quantified Difference | ΔLogP ≈ +2.45 (target minus comparator); approximately 280-fold higher octanol–water partition coefficient |
| Conditions | Predicted/experimental LogP values from vendor technical datasheets; direct head-to-head assay not available in published literature |
Why This Matters
The >2.4 LogP unit difference means that coupling products derived from these two boronic acids will have substantially different membrane permeability and ADME profiles, making them non-interchangeable in drug discovery programs without complete re-profiling.
